molecular formula C22H24N4O5S B12760309 Aminophenazone 8-hydroxyquinolin-7-sulfonate CAS No. 3520-48-7

Aminophenazone 8-hydroxyquinolin-7-sulfonate

Cat. No.: B12760309
CAS No.: 3520-48-7
M. Wt: 456.5 g/mol
InChI Key: QKTQVOHDBURFQG-UHFFFAOYSA-N
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Description

Aminophenazone 8-hydroxyquinolin-7-sulfonate is a compound that combines the properties of aminophenazone and 8-hydroxyquinoline. Aminophenazone is known for its analgesic, anti-inflammatory, and antipyretic properties, while 8-hydroxyquinoline is recognized for its broad-ranging biological activities, including antimicrobial, anticancer, and antifungal effects . The combination of these two compounds results in a molecule with potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aminophenazone 8-hydroxyquinolin-7-sulfonate involves multiple steps. One common method includes the bromination of 8-hydroxyquinoline using N-bromosuccinimide (NBS) in chloroform to produce 7-bromoquinolin-8-ol. This intermediate is then treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl), followed by reduction with sodium dithionite (Na2S2O4) in a mixture of tetrahydrofuran (THF) and water to yield 5-amino-7-bromoquinolin-8-ol. The final step involves reacting this intermediate with various sulfonyl chlorides in dry THF in the presence of triethylamine (TEA) to obtain the target sulfonate derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same synthetic routes mentioned above. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Aminophenazone 8-hydroxyquinolin-7-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Electrophilic aromatic substitution reactions are common, especially at the active positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sulfonyl chlorides and bromine (Br2) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can produce various sulfonate derivatives .

Scientific Research Applications

Aminophenazone 8-hydroxyquinolin-7-sulfonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of aminophenazone 8-hydroxyquinolin-7-sulfonate involves multiple pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aminophenazone 8-hydroxyquinolin-7-sulfonate is unique due to the combination of properties from both aminophenazone and 8-hydroxyquinoline. This dual functionality enhances its potential for therapeutic and industrial applications, making it a valuable compound for further research and development .

Properties

CAS No.

3520-48-7

Molecular Formula

C22H24N4O5S

Molecular Weight

456.5 g/mol

IUPAC Name

4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one;8-hydroxyquinoline-7-sulfonic acid

InChI

InChI=1S/C13H17N3O.C9H7NO4S/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;11-9-7(15(12,13)14)4-3-6-2-1-5-10-8(6)9/h5-9H,1-4H3;1-5,11H,(H,12,13,14)

InChI Key

QKTQVOHDBURFQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.C1=CC2=C(C(=C(C=C2)S(=O)(=O)O)O)N=C1

Origin of Product

United States

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